7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrole, a triazole, and a pyrimidine ring, as well as a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific configuration of the molecule, which could vary based on the synthesis method used.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrrole, triazole, and pyrimidine rings could potentially participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could increase its lipophilicity, which could influence its solubility and its ability to cross biological membranes .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound 7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine, a variant of triazolopyrimidines, has been studied in various synthetic contexts. One study demonstrated the preparation of triazolo[4,3-a]pyrimidines, including structures with methoxyphenyl components, through a reduction process involving NaBH4 and V2O5 at room temperature. This process was analyzed using X-ray diffraction data, suggesting potential applications in chemical synthesis and structural analysis (Lashmanova et al., 2019).
Antimicrobial and Antioxidant Activities
A study involving a series of triazolopyrimidines, similar to the compound , reported the evaluation of these compounds for their antimicrobial and antioxidant activities. This indicates the compound's potential application in developing antimicrobial agents and antioxidants (Gilava et al., 2020).
Molecular Rearrangements and Properties
Research has also focused on the molecular rearrangements and properties of similar compounds, such as 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]-and 7h-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines. This indicates the relevance of these compounds in studying molecular behaviors and interactions, which could be useful in pharmaceutical and chemical industries (Vorob’ev et al., 2006).
Tuberculostatic Activity
Another significant application is in the realm of tuberculosis treatment. Structural analogs of triazolopyrimidines, like the one , have been synthesized and evaluated for tuberculostatic activity. This research offers insights into the potential use of such compounds in developing treatments for tuberculosis (Titova et al., 2019).
Tautomeric Equilibrium Studies
The study of tautomeric equilibrium in compounds such as 7-tert-butyl-5-(4-methoxyphenyl)-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine reveals significant insights into the steric effects and tautomeric behaviors. This research is crucial in understanding molecular dynamics and can aid in the design of more efficient drugs and materials (Desenko et al., 1993).
Properties
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-24-16-8-5-14(6-9-16)4-7-15-10-11-19-17-20-18(21-23(15)17)22-12-2-3-13-22/h2-13H,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKDARFMZJBADI-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC(=NN23)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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